



A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Bis(hexadecyloxy)propan-1-ol

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This technical whitepaper provides an in-depth overview of **2,3-Bis(hexadecyloxy)propan-1-ol**, a synthetic dialkylglycerol ether. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a diacylglycerol mimic in cellular signaling pathways.

Chemical Identity and Synonyms

2,3-Bis(hexadecyloxy)propan-1-ol is a diether lipid characterized by a glycerol backbone with two hexadecyl (C16) alkyl chains attached at the sn-2 and sn-3 positions via ether linkages. This structure imparts significant hydrophobicity to the molecule. It is important to distinguish it from its structural isomer, 1,2-Bis(hexadecyloxy)propan-3-ol, and from diacylglycerols which possess ester linkages instead of ether linkages.

A comprehensive list of synonyms and identifiers for **2,3-Bis(hexadecyloxy)propan-1-ol** is provided in Table 1.

Table 1: Synonyms and Identifiers for 2,3-Bis(hexadecyloxy)propan-1-ol



Identifier Type	Identifier
IUPAC Name	2,3-di(hexadecyloxy)propan-1-ol
CAS Number	13071-60-8[1]
Common Synonyms	1,2-O-Dihexadecyl-rac-glycerol[1]
DL-α,β-Dihexadecyl glycerol	
1,2-Di-O-hexadecylglycerol	-
Molecular Formula	C35H72O3[1]

Physicochemical and Spectral Data

The physical and chemical properties of **2,3-Bis(hexadecyloxy)propan-1-ol** are summarized in Table 2. This data is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of 2,3-Bis(hexadecyloxy)propan-1-ol

Property	Value
Molecular Weight	540.94 g/mol [1]
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as chloroform and methanol; limited solubility in water.
Purity	Typically >98% (by NMR)

Spectral data, including ¹H NMR and ¹³C NMR, are crucial for the structural confirmation of **2,3-Bis(hexadecyloxy)propan-1-ol**. While specific spectra are instrument-dependent, characteristic peaks can be predicted based on its structure.

Experimental Protocols Synthesis of 1,2-O-Dialkyl-rac-glycerol



The following is a representative, multi-step protocol for the synthesis of 1,2-O-dialkyl-rac-glycerols, which can be adapted for the synthesis of **2,3-Bis(hexadecyloxy)propan-1-ol**. The general strategy involves the protection of the glycerol backbone, alkylation of the desired hydroxyl groups, and subsequent deprotection.

Step 1: Protection of Glycerol (Synthesis of Solketal)

- To a stirred solution of glycerol and anhydrous acetone in a suitable solvent (e.g., purified petroleum ether), add a catalytic amount of a strong acid such as p-toluenesulfonic acid.
- The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
- The reaction is monitored until no more water is collected.
- After cooling, the reaction is quenched with a weak base (e.g., sodium acetate), and the resulting mixture is filtered.
- The crude product, solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), is purified by vacuum distillation.

Step 2: Alkylation of Solketal

- Solketal is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the primary hydroxyl group.
- The corresponding alkyl halide (in this case, 1-bromohexadecane) is added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).



• The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the alkylated solketal.

Step 3: Deprotection of the Acetal

- The alkylated solketal is dissolved in a mixture of an alcohol (e.g., methanol) and an aqueous acid (e.g., 2N HCl).
- The solution is heated to reflux for several hours to cleave the acetal protecting group.
- After cooling, the mixture is neutralized and the product, 1-O-hexadecyl-rac-glycerol, is extracted with an organic solvent.
- The organic phase is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.

Step 4: Second Alkylation

The purified 1-O-hexadecyl-rac-glycerol is then subjected to a second alkylation step, similar
to Step 2, to introduce the second hexadecyl chain at the sn-2 position. This will yield the
final product, 1,2-O-dihexadecyl-rac-glycerol.

Step 5: Isomer Separation (Optional) If a specific isomer (1,2- vs. 2,3-) is desired, the synthesis may require a different strategy involving orthogonal protecting groups to differentiate the sn-1 and sn-3 hydroxyls of glycerol.

Analytical Characterization

The identity and purity of the synthesized **2,3-Bis(hexadecyloxy)propan-1-ol** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the positions of the ether linkages and the integrity of the alkyl chains.
- High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector) can be used to assess the purity of the final compound.

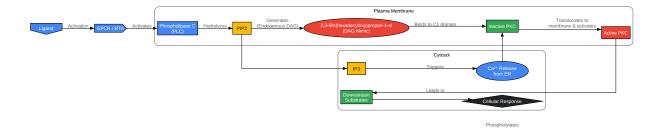


 Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, further confirming its identity.

Biological Role and Signaling Pathway

2,3-Bis(hexadecyloxy)propan-1-ol, as a dialkylglycerol, is a synthetic analog of the endogenous second messenger, diacylglycerol (DAG). Ether lipids, in general, are known to play significant roles in cellular signaling, membrane trafficking, and as antioxidants. The ether linkage makes them resistant to degradation by phospholipases that cleave ester bonds.

The primary signaling pathway in which DAG is implicated is the activation of Protein Kinase C (PKC). By mimicking DAG, **2,3-Bis(hexadecyloxy)propan-1-ol** can be expected to interact with and potentially activate PKC isoforms.



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Figure 1. Protein Kinase C (PKC) activation pathway showing the role of a DAG mimic.

As depicted in Figure 1, the binding of a ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG, along with calcium, recruits and activates PKC at the plasma membrane. **2,3-Bis(hexadecyloxy)propan-1-ol**, by mimicking DAG, can directly interact with the C1 domain of PKC, contributing to its activation and subsequent phosphorylation of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.

Applications in Research and Drug Development

The unique properties of **2,3-Bis(hexadecyloxy)propan-1-ol** make it a valuable tool in several areas of research and development:

- Drug Delivery: Its amphiphilic nature and the stability of the ether linkages make it a suitable component for the formulation of liposomes and other lipid-based drug delivery systems.
- Cell Signaling Research: As a stable DAG mimic, it can be used to study the activation and regulation of PKC and other DAG-effector proteins in a controlled manner.
- Membrane Biophysics: It is used in the creation of model membranes to study the influence of ether lipids on membrane structure, fluidity, and protein-lipid interactions.

In conclusion, **2,3-Bis(hexadecyloxy)propan-1-ol** is a versatile synthetic lipid with important applications in understanding and manipulating cellular processes. Its role as a stable diacylglycerol analog provides a powerful tool for dissecting signaling pathways and for the development of novel therapeutic delivery systems.

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